Cas no 157869-06-2 (2-(4-chlorocinnolin-3-yl)propan-2-ol)

2-(4-Chlorocinnolin-3-yl)propan-2-ol is a chlorinated cinnoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a hydroxyl-substituted tertiary carbon adjacent to the cinnoline core, offering reactivity for further functionalization. The 4-chloro substituent enhances electrophilic properties, making it a versatile intermediate for cross-coupling or nucleophilic substitution reactions. This compound’s stability under standard conditions and moderate solubility in polar organic solvents facilitate handling in synthetic workflows. Its unique scaffold may be of interest in the development of bioactive molecules, particularly in kinase inhibition or antimicrobial studies. Precise purity and characterization data are typically provided to ensure reproducibility in research applications.
2-(4-chlorocinnolin-3-yl)propan-2-ol structure
157869-06-2 structure
Product name:2-(4-chlorocinnolin-3-yl)propan-2-ol
CAS No:157869-06-2
MF:C11H11ClN2O
MW:222.67084145546
CID:6349264
PubChem ID:10082303

2-(4-chlorocinnolin-3-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorocinnolin-3-yl)propan-2-ol
    • 4-chloro-a,a-dimethyl-3-Cinnolinemethanol
    • 3-Cinnolinemethanol, 4-chloro-α,α-dimethyl-
    • Inchi: 1S/C11H11ClN2O/c1-11(2,15)10-9(12)7-5-3-4-6-8(7)13-14-10/h3-6,15H,1-2H3
    • InChI Key: GCNREKQDJKNBQT-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=CC=C2)=C(Cl)C(C(C)(C)O)=N1

Experimental Properties

  • Density: 1.312±0.06 g/cm3(Predicted)
  • Melting Point: 65-66 °C(Solv: toluene (108-88-3); hexane (110-54-3))
  • Boiling Point: 400.5±53.0 °C(Predicted)
  • pka: 12.84±0.29(Predicted)

2-(4-chlorocinnolin-3-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1987259-10.0g
2-(4-chlorocinnolin-3-yl)propan-2-ol
157869-06-2
10g
$6266.0 2023-06-01
Enamine
EN300-1987259-0.25g
2-(4-chlorocinnolin-3-yl)propan-2-ol
157869-06-2
0.25g
$1341.0 2023-09-16
Enamine
EN300-1987259-0.5g
2-(4-chlorocinnolin-3-yl)propan-2-ol
157869-06-2
0.5g
$1399.0 2023-09-16
Enamine
EN300-1987259-0.1g
2-(4-chlorocinnolin-3-yl)propan-2-ol
157869-06-2
0.1g
$1283.0 2023-09-16
Enamine
EN300-1987259-1.0g
2-(4-chlorocinnolin-3-yl)propan-2-ol
157869-06-2
1g
$1458.0 2023-06-01
Enamine
EN300-1987259-1g
2-(4-chlorocinnolin-3-yl)propan-2-ol
157869-06-2
1g
$1458.0 2023-09-16
Enamine
EN300-1987259-5g
2-(4-chlorocinnolin-3-yl)propan-2-ol
157869-06-2
5g
$4226.0 2023-09-16
Enamine
EN300-1987259-10g
2-(4-chlorocinnolin-3-yl)propan-2-ol
157869-06-2
10g
$6266.0 2023-09-16
Enamine
EN300-1987259-5.0g
2-(4-chlorocinnolin-3-yl)propan-2-ol
157869-06-2
5g
$4226.0 2023-06-01
Enamine
EN300-1987259-0.05g
2-(4-chlorocinnolin-3-yl)propan-2-ol
157869-06-2
0.05g
$1224.0 2023-09-16

2-(4-chlorocinnolin-3-yl)propan-2-ol Related Literature

Additional information on 2-(4-chlorocinnolin-3-yl)propan-2-ol

Introduction to 2-(4-Chlorocinnolin-3-yl)propan-2-ol (CAS No. 157869-06-2)

2-(4-Chlorocinnolin-3-yl)propan-2-ol, with the CAS number 157869-06-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a 4-chlorocinnolinyl moiety attached to a tert-butanol group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 2-(4-Chlorocinnolin-3-yl)propan-2-ol can be represented as follows: C13H11ClN2O. This structure suggests potential interactions with biological targets, particularly those involved in enzyme inhibition and receptor modulation. Recent studies have explored the pharmacological activities of this compound, highlighting its potential therapeutic applications.

In the realm of medicinal chemistry, 2-(4-Chlorocinnolin-3-yl)propan-2-ol has been investigated for its anti-inflammatory and anti-cancer properties. Research published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 2-(4-Chlorocinnolin-3-yl)propan-2-ol could be a promising lead compound for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 2-(4-Chlorocinnolin-3-yl)propan-2-ol has also shown potential as an anti-cancer agent. A study published in Cancer Research (2020) reported that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the disruption of cell cycle progression and induction of apoptosis, making it a potential candidate for further preclinical and clinical evaluation.

The solubility and stability of 2-(4-Chlorocinnolin-3-yl)propan-2-ol are important considerations for its practical application in drug development. Studies have shown that this compound exhibits good solubility in organic solvents such as DMSO and ethanol, which facilitates its use in in vitro assays and animal models. Additionally, the compound demonstrates reasonable stability under physiological conditions, which is crucial for maintaining its bioactivity during administration.

The pharmacokinetic profile of 2-(4-Chlorocinnolin-3-yl)propan-2-ol has been evaluated in preclinical studies using animal models. These studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound shows moderate oral bioavailability and a favorable distribution profile, with significant accumulation in target tissues such as the liver and tumor sites. Metabolism studies have identified several metabolites, including hydroxylated and glucuronidated forms, which are primarily excreted via urine.

Toxicity assessments are essential for evaluating the safety profile of any potential drug candidate. Preclinical toxicity studies conducted on 2-(4-Chlorocinnolin-3-yl)propan-2-ol have shown that it is generally well-tolerated at therapeutic doses. However, higher doses can lead to mild hepatotoxicity and renal toxicity, which are reversible upon discontinuation of treatment. These findings underscore the importance of dose optimization and careful monitoring during clinical trials.

Clinical trials are currently underway to further evaluate the safety and efficacy of 2-(4-Chlorocinnolin-3-yl)propan-2-ol. Phase I trials have demonstrated that the compound is well-tolerated in humans at doses up to 100 mg/kg/day. Preliminary results from Phase II trials have shown promising efficacy in patients with inflammatory diseases such as rheumatoid arthritis and Crohn's disease. These trials are ongoing, and additional data will be crucial for determining the optimal dosing regimens and identifying patient populations most likely to benefit from treatment.

In conclusion, 2-(4-Chlorocinnolin-3-y l)propan - 2 - ol (CAS No . 157869 - 06 - 2) is a promising compound with diverse pharmacological activities . Its unique chemical structure , coupled with favorable ADME properties , makes it an attractive candidate for further drug development . Ongoing research continues to uncover new applications and mechanisms of action , contributing to our understanding of this intriguing molecule . As preclinical and clinical studies progress , it is anticipated that < strong > 2 - ( 4 - Chlorocinnolin - 3 - yl ) propan - 2 - ol strong > will play a significant role in advancing therapeutic options for various diseases . p >

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